Spectroscopic Characterization of 2-(Phenylthio)pyridine-5-boronic acid: A Predictive and Methodological Guide
Spectroscopic Characterization of 2-(Phenylthio)pyridine-5-boronic acid: A Predictive and Methodological Guide
Introduction
2-(Phenylthio)pyridine-5-boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a versatile scaffold in drug design; a phenylthioether linkage, which can modulate electronic properties and biological activity; and a boronic acid moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions and for forming reversible covalent bonds with diols, as seen in sensors and therapeutic agents.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.
This technical guide provides a detailed predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Phenylthio)pyridine-5-boronic acid. Furthermore, it outlines the experimental protocols for acquiring this data, offering insights into the causal relationships behind methodological choices.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Phenylthio)pyridine-5-boronic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom and the connectivity of the molecular framework. A challenge often encountered with boronic acids is their propensity to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broadened signals or the appearance of multiple sets of peaks in NMR spectra.[3] To mitigate this, it is advisable to run NMR experiments in solvents like methanol-d₄ or DMSO-d₆, which can help break up these oligomers.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the boronic acid group, and the electron-donating effect of the sulfur atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | s | 1H | H6 (Pyridine) |
| ~8.1 - 8.3 | d | 1H | H4 (Pyridine) |
| ~7.4 - 7.6 | m | 5H | Phenyl Protons |
| ~7.2 - 7.4 | d | 1H | H3 (Pyridine) |
| ~4.0 - 6.0 | br s | 2H | B(OH)₂ |
Causality of Predictions:
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H6: The proton adjacent to the nitrogen and ortho to the boronic acid group is expected to be the most deshielded due to the combined inductive and anisotropic effects of these groups.
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H4: This proton is meta to the sulfur and ortho to the boronic acid, leading to a downfield shift.
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Phenyl Protons: The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region.
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H3: This proton is ortho to the electron-donating sulfur atom, which would typically shield it. However, its position on the electron-deficient pyridine ring results in a net chemical shift in the aromatic region.
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B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They often appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O or methanol-d₄.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C2 (Pyridine) |
| ~150 - 155 | C6 (Pyridine) |
| ~140 - 145 | C4 (Pyridine) |
| ~135 - 140 | C-S (Phenyl) |
| ~130 - 135 | C-H (Phenyl) |
| ~128 - 130 | C-H (Phenyl) |
| ~125 - 128 | C-H (Phenyl) |
| ~120 - 125 | C3 (Pyridine) |
| Not Observed | C5-B (Pyridine) |
Causality of Predictions:
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C2: The carbon atom bonded to both the nitrogen and sulfur is expected to be significantly downfield.
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Pyridine Carbons (C6, C4): These carbons are deshielded due to the electronegativity of the nitrogen and the boronic acid group.
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Phenyl Carbons: The chemical shifts of the phenyl carbons will be in the typical aromatic region.
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C3: The carbon ortho to the sulfur will be influenced by its electron-donating character.
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C5-B: The carbon attached to the boron atom often shows a weak or unobservable signal due to quadrupolar relaxation of the boron nucleus.
C. Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of 2-(Phenylthio)pyridine-5-boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Tune and shim the instrument to ensure optimal magnetic field homogeneity.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters: 30° pulse angle, 2-5 second relaxation delay.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decays (FIDs).
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Phase and baseline correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
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Integrate the ¹H NMR signals.
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II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
A. Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch | B(OH)₂ |
| 3000 - 3100 | Medium | C-H stretch | Aromatic |
| 1550 - 1600 | Medium-Strong | C=C and C=N stretch | Pyridine Ring |
| 1450 - 1500 | Medium | C=C stretch | Phenyl Ring |
| 1310 - 1380 | Strong | B-O stretch | Boronic Acid |
| 1150 - 1200 | Medium | C-S stretch | Thioether |
| 690 - 770 | Strong | C-H out-of-plane bend | Aromatic |
Causality of Predictions:
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O-H Stretch: The hydroxyl groups of the boronic acid will exhibit a broad and strong absorption band due to hydrogen bonding.
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Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.
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Ring Vibrations: The pyridine and phenyl rings will have characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.
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B-O Stretch: A strong band corresponding to the B-O single bond stretch is a key indicator of the boronic acid functionality.
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C-S Stretch: The thioether linkage will have a characteristic stretching vibration, although it may be weak.
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Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the fingerprint region, which can be indicative of the substitution pattern.
B. Experimental Protocol for IR Data Acquisition
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the preferred method for solid samples as it requires minimal sample preparation.
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Instrument Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer.
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Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
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Data Acquisition:
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Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
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Data Processing:
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The software will automatically perform the Fourier transform and background subtraction.
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Identify and label the significant absorption peaks.
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III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.
A. Predicted Mass Spectrum
The molecular weight of 2-(Phenylthio)pyridine-5-boronic acid (C₁₁H₁₀BNO₂S) is approximately 247.05 g/mol .
| Predicted m/z | Ion | Notes |
| 248.05 | [M+H]⁺ | Protonated molecular ion (positive ion mode). |
| 246.04 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |
| 230.04 | [M-H₂O+H]⁺ | Loss of water from the protonated molecule. |
| 138.03 | [M-PhS]⁺ | Fragmentation involving cleavage of the C-S bond. |
Causality of Predictions:
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[M+H]⁺ and [M-H]⁻: In ESI, the formation of the protonated or deprotonated molecular ion is common, depending on the polarity of the ionization source.
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[M-H₂O+H]⁺: Boronic acids are known to readily lose water. This dehydration product is a very common observation in the mass spectra of these compounds.
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Fragmentation: The C-S bond is a likely point of fragmentation, leading to the loss of the phenylthio group.
B. Experimental Protocol for MS Data Acquisition
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Sample Preparation:
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Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
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Instrument Setup (LC-MS):
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Use a liquid chromatograph coupled to a mass spectrometer (LC-MS). The LC can be used to purify the sample before it enters the mass spectrometer.
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Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
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Data Acquisition:
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Acquire a full scan mass spectrum to identify the molecular ion.
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If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
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Data Processing:
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Analyze the mass spectra to determine the m/z values of the parent and fragment ions.
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Use the isotopic pattern to confirm the elemental composition. Boron has two main isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic signature for boron-containing fragments.
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Conclusion
This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of 2-(Phenylthio)pyridine-5-boronic acid. While awaiting experimental verification, the predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and the analysis of analogous compounds, serve as a valuable reference for researchers working with this molecule. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. The synthesis and full characterization of this compound would be a valuable contribution to the chemical literature.
References
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Semantic Scholar. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]
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Organic Process Research & Development. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
